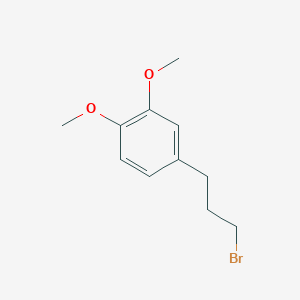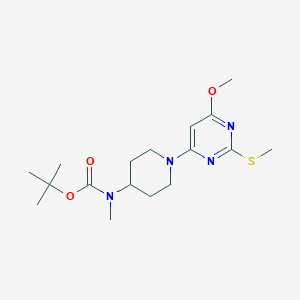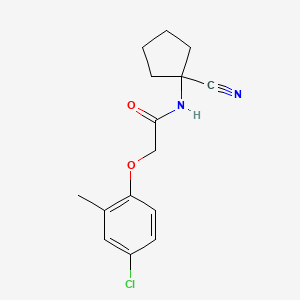![molecular formula C21H23N3O3S2 B2832501 (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 941871-40-5](/img/structure/B2832501.png)
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide, also known as ABT-737, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. In
Mécanisme D'action
The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is through its inhibition of Bcl-2 family proteins. These proteins are involved in regulating the mitochondrial pathway of apoptosis, which is a critical process for the elimination of damaged or unwanted cells. When Bcl-2 family proteins are activated, they prevent the release of cytochrome c from the mitochondria, which is necessary for the activation of caspases and subsequent apoptosis. (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide binds to the hydrophobic groove of Bcl-2 family proteins, which prevents them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of apoptosis, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, melanoma, and lung cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has limited efficacy in solid tumors, as these tumors often have a high level of anti-apoptotic Bcl-2 family proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is its selectivity for Bcl-2 family proteins, which allows for targeted inhibition of apoptosis in cancer cells. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has limitations in lab experiments, as it has limited efficacy in solid tumors and can induce toxicity in normal cells.
Orientations Futures
There are several future directions for (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide research. One direction is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another direction is the identification of biomarkers that can predict the response of cancer cells to (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide. Additionally, the combination of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide with other targeted therapies or immunotherapies is an area of active research. Finally, the use of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide in combination with nanoparticles or drug delivery systems may improve its efficacy and reduce toxicity in normal cells.
In conclusion, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a small molecule inhibitor that has shown promise in cancer therapy through its selective inhibition of Bcl-2 family proteins. While it has limitations in lab experiments, there are several future directions for its research that may improve its efficacy and reduce toxicity in normal cells.
Méthodes De Synthèse
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide was first synthesized by Abbott Laboratories in 2005. The synthesis method involves the reaction of 3-allylbenzo[d]thiazol-2(3H)-one with 4-aminobenzamide in the presence of diethylsulfamoyl chloride. The resulting product is then treated with sodium hydroxide to obtain (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide.
Applications De Recherche Scientifique
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide has been extensively studied for its potential use in cancer therapy. It is a selective inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins, which play a critical role in regulating apoptosis (programmed cell death). (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents them from inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of apoptosis, which can induce cell death in cancer cells.
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-15-24-18-9-7-8-10-19(18)28-21(24)22-20(25)16-11-13-17(14-12-16)29(26,27)23(5-2)6-3/h4,7-14H,1,5-6,15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNZKLNLHSCXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)


![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)
![11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2832426.png)


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)
![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)


![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)